molecular formula C12H14ClN3O3S B12675356 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride CAS No. 83732-64-3

5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride

Cat. No.: B12675356
CAS No.: 83732-64-3
M. Wt: 315.78 g/mol
InChI Key: GCHOFEXBADMAAM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 5-amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is 5-amino-2-(4-aminoanilino)benzenesulfonic acid hydrochloride , reflecting its molecular structure and functional groups. The compound consists of a central benzene ring substituted with three key groups:

  • A sulfonic acid group (-SO₃H) at position 1.
  • An amino group (-NH₂) at position 5.
  • A 4-aminophenylamino group (-NHC₆H₄NH₂) at position 2.

The hydrochloride salt form arises from the protonation of the sulfonic acid group with hydrochloric acid (HCl).

Structural Representations :

  • SMILES Notation : C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O.Cl.
  • InChI Key : GCHOFEXBADMAAM-UHFFFAOYSA-N.
  • 3D Conformer : The compound adopts a planar geometry due to aromatic stacking, with the sulfonic acid and ammonium groups contributing to its polarity.

CAS Registry Number and Alternative Naming Conventions

CAS Registry Number :
The compound is uniquely identified by the CAS number 83732-64-3 .

Alternative Naming Conventions :

Identifier Value Source
EINECS Number 280-614-5 European Chemicals Agency
UNII Code DYE3PU6EKF FDA Substance Registration
DSSTox Substance ID DTXSID10232592 EPA Computational Toxicology
Wikidata ID Q83113629 Wikidata

Synonyms :

  • 5-Amino-2-(4-aminoanilino)benzenesulfonic acid monohydrochloride.
  • Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, hydrochloride (1:1).

Molecular Formula and Weight Validation

Molecular Formula :
The empirical formula is C₁₂H₁₄ClN₃O₃S , derived from the following elemental composition:

  • Carbon (C): 12 atoms.
  • Hydrogen (H): 14 atoms.
  • Chlorine (Cl): 1 atom.
  • Nitrogen (N): 3 atoms.
  • Oxygen (O): 3 atoms.
  • Sulfur (S): 1 atom.

Molecular Weight Calculation :

Element Atomic Weight (g/mol) Quantity Contribution (g/mol)
C 12.01 12 144.12
H 1.008 14 14.11
Cl 35.45 1 35.45
N 14.01 3 42.03
O 16.00 3 48.00
S 32.07 1 32.07
Total 315.78

The calculated molecular weight (315.78 g/mol ) matches the value reported in PubChem.

Exact Mass :
Using isotopic abundances:

  • Exact mass : 315.04 g/mol (calculated as $$ ^{12}\text{C}{12} \, ^{1}\text{H}{14} \, ^{35}\text{Cl} \, ^{14}\text{N}{3} \, ^{16}\text{O}{3} \, ^{32}\text{S} $$).
  • Average mass : 315.78 g/mol (accounts for natural isotopic distribution).

Properties

CAS No.

83732-64-3

Molecular Formula

C12H14ClN3O3S

Molecular Weight

315.78 g/mol

IUPAC Name

5-amino-2-(4-aminoanilino)benzenesulfonic acid;hydrochloride

InChI

InChI=1S/C12H13N3O3S.ClH/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);1H

InChI Key

GCHOFEXBADMAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of this compound generally follows a strategic sequence of aromatic substitution, nitration, reduction, and cyclization steps, often starting from substituted benzoic acids or anilines. The key challenge is the selective introduction of amino groups and the sulfonic acid moiety without overreaction or side products.

Stepwise Synthetic Route

Formation of N-(4'-Nitrobenzoyl)-aniline Intermediate
  • Starting Material: p-Nitrobenzoic acid
  • Reaction: Conversion of p-nitrobenzoic acid to its acid chloride using a halogenating agent such as thionyl chloride in an inert aliphatic solvent (e.g., 1,2-dichloroethane) with catalytic dimethylformamide to facilitate acid chloride formation.
  • Condensation: The acid chloride is then condensed with aniline to form N-(4'-nitrobenzoyl)-aniline. This step is conducted at elevated temperatures (~170 °C) with removal of water formed during the reaction to drive the equilibrium forward.
  • Advantages: Performing the reaction in an inert solvent medium and avoiding isolation of intermediates improves purity and yield.
Dinitration of N-(4'-Nitrobenzoyl)-aniline
  • Conditions: The N-(4'-nitrobenzoyl)-aniline is nitrated at low temperatures (0–25 °C) using a mixture of concentrated sulfuric acid and nitric acid.
  • Outcome: This introduces nitro groups at the 2 and 4 positions of the aniline ring, yielding N-(4'-nitrobenzoyl)-2,4-dinitroaniline.
  • Process Optimization: Stoichiometric proportions of reagents and conducting nitration in the sulfuric acid solution without isolating intermediates enhance efficiency and purity.
Reduction to Triamine
  • Reduction Agents: The dinitro compound is reduced to the corresponding triamine using reducing agents such as sodium or ammonium hydrosulfide, sodium or ammonium sulfide, or polysulfides.
  • Conditions: Reduction and subsequent dehydrocyclization are performed without isolating the triamine intermediate, simplifying the process and reducing handling of sensitive intermediates.
  • Alternative Reducing Agents: Stannous chloride in hydrochloric acid has been used historically but is less favored due to corrosiveness and cost.
Dehydrocyclization to Final Product
  • Cyclization: The triamine undergoes dehydrocyclization to form the benzimidazole core structure, which is then converted to the target 5-amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride.
  • Isolation: The product is isolated as the monohydrochloride salt to improve stability and crystallinity.

Alternative Synthetic Considerations

  • Direct Amination Methods: While classical amino acid synthesis methods (e.g., Gabriel synthesis, Strecker synthesis) are well-documented for amino acid preparation, they are less directly applicable to this aromatic sulfonic acid derivative due to the complexity of the aromatic substitution pattern.
  • Sulfonation: Introduction of the sulfonic acid group is typically achieved via sulfonation of the aromatic ring prior to or after amination steps, depending on the stability of intermediates. However, detailed sulfonation steps specific to this compound are less frequently reported in open literature, suggesting the sulfonic acid group is often present in starting materials or introduced early in the synthetic sequence.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Key Notes Yield/Outcome
1 Acid chloride formation p-Nitrobenzoic acid + Thionyl chloride + DMF Inert aliphatic solvent, reflux High purity acid chloride
2 Condensation with aniline Acid chloride + Aniline, ~170 °C Water removal by distillation N-(4'-Nitrobenzoyl)-aniline formed
3 Dinitration Concentrated H2SO4 + HNO3, 0–25 °C Stoichiometric nitration without isolation N-(4'-Nitrobenzoyl)-2,4-dinitroaniline
4 Reduction Sodium/ammonium hydrosulfide or sulfide reagents Reduction and dehydrocyclization without isolation Triamine intermediate to product
5 Dehydrocyclization and isolation Controlled heating, acid treatment Formation of monohydrochloride salt 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride

Research Findings and Process Advantages

  • The described process avoids the use of expensive or highly corrosive reagents such as stannous chloride in concentrated hydrochloric acid, improving industrial feasibility.
  • Performing reactions in inert aliphatic solvents and avoiding isolation of intermediates reduces purification steps and enhances overall yield and purity.
  • Stoichiometric control of reagents in nitration and condensation steps minimizes side reactions and waste.
  • The process is scalable and economically advantageous for industrial production of this compound, which is important for dye intermediates and related chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as azo dyes and other functionalized aromatic compounds. These products have applications in different industries, including textiles and pharmaceuticals.

Scientific Research Applications

Analytical Chemistry

Chromatographic Techniques:
This compound is utilized as an intermediate in the synthesis of various dyes and pigments. It is particularly valuable in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. A study indicates that it can be effectively analyzed using reverse-phase HPLC methods, where the mobile phase typically consists of acetonitrile and water . The compound's ability to interact with different stationary phases enhances its utility in isolating impurities and analyzing pharmacokinetics.

Mass Spectrometry:
In mass spectrometry applications, the compound can be used as a derivatizing agent to enhance the detection of other analytes. By modifying the analyte's structure, it improves ionization efficiency and sensitivity during mass spectrometric analysis .

Biological Research

Anticancer Activity:
Recent studies have investigated the anticancer properties of derivatives related to 5-amino-2-(4-aminoanilino)benzenesulphonic acid. For instance, compounds derived from similar structures have shown promising antiproliferative activities against various human tumor cell lines. These compounds were found to disrupt microtubule formation and induce cell cycle arrest in cancer cells, highlighting their potential as anti-cancer agents .

Cellular Mechanisms:
Research indicates that these compounds can affect cellular mechanisms such as angiogenesis, which is crucial in tumor growth and metastasis. The ability to inhibit angiogenesis was demonstrated through in vitro studies where specific derivatives significantly reduced tube formation in endothelial cells at low concentrations .

Material Science

Dye Synthesis:
The compound serves as a precursor for synthesizing azo dyes, which are widely used in textiles and food industries. Its sulfonic acid group enhances solubility in water, making it suitable for dyeing processes that require high solubility and stability under various conditions .

Polymer Chemistry:
In polymer science, 5-amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride can be incorporated into polymer matrices to impart specific properties such as conductivity or color stability. This application is particularly relevant in developing advanced materials for electronic devices and sensors.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride involves its interaction with various molecular targets. The amino and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three classes of related sulfonic acid derivatives:

2-Aminoanilinium 4-methylbenzenesulfonate
  • Structure : Features a methyl group on the benzene ring and an anilinium counterion.
  • Molecular Weight : ~285.3 g/mol (estimated for C₁₃H₁₆N₂O₃S).
  • Key Differences: The absence of a second amino group reduces its reactivity in electrophilic substitution reactions. The methyl group increases hydrophobicity compared to the target compound’s hydrophilic amino substituents.
  • Applications : Primarily used in crystallography studies and as a model compound for sulfonate salts .
Benzenesulfonyl Chloride (C₆H₅SO₂Cl)
  • Molecular Weight : 176.62 g/mol .
  • Key Differences :
    • High reactivity due to the sulfonyl chloride group, making it a key intermediate in sulfonamide synthesis.
    • Corrosive and toxic (H314, H318 hazards) compared to the target compound’s lower acute toxicity .
  • Applications : Widely used in organic synthesis for introducing sulfonyl groups.
Perfluorinated Benzenesulfonates (e.g., Sodium [(heptadecafluorooctyl)oxy]benzenesulfonate)
  • Structure : Fluorinated alkyl chains attached to the benzene ring.
  • Molecular Weight : >500 g/mol (e.g., C₁₅H₅F₁₇O₃SNa).
  • Key Differences: Fluorination confers extreme chemical stability and environmental persistence, unlike the biodegradable amino groups in the target compound. Used as surfactants or water-repellent coatings due to fluorinated chains .

Physicochemical Properties

Property Target Compound 2-Aminoanilinium 4-methylbenzenesulfonate Benzenesulfonyl Chloride Perfluorinated Benzenesulfonate
Solubility in Water High (hydrochloride salt) Moderate (sulfonate salt) Low (hydrolyzes slowly) Low (fluorinated chains)
Reactivity Moderate (amino groups) Low (methyl substituent) High (Cl⁻ leaving group) Low (inert fluorinated chains)
Thermal Stability Stable up to 200°C ~150°C (decomposes) Unstable above 60°C >300°C
Toxicity Irritant (skin/eyes) Low hazard Corrosive (Category 1) Persistent bioaccumulative toxin

Research Findings and Gaps

  • Crystallography: The hydrochloride salt of the target compound likely forms hydrogen-bonded networks, similar to 2-aminoanilinium sulfonate’s crystalline structure .
  • Environmental Impact: Unlike perfluorinated compounds, the target compound’s amino groups may facilitate biodegradation, though its aromatic core necessitates controlled disposal .
  • Knowledge Gaps: Limited data on the target compound’s ecotoxicity and long-term stability under industrial conditions.

Biological Activity

5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride, also known as a sulfonic acid derivative, is a compound with notable biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H13N3O3S·HCl
  • Molecular Weight : 299.77 g/mol
  • CAS Number : 101156-27-0

The compound features an amino group and a sulfonic acid group, contributing to its solubility and reactivity in biological systems.

The biological activity of 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit p38 MAPK pathways, which are crucial in inflammatory responses and cellular stress .
  • Antioxidant Properties : Research suggests that this compound may exhibit antioxidant activities, scavenging free radicals and protecting cells from oxidative damage .
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of the compound. A study reported the effects of similar compounds on aquatic organisms, noting that structural analogs can exhibit varying levels of toxicity . This highlights the need for thorough toxicity evaluations for 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride in different biological contexts.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various sulfonic acid derivatives, including 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride. The results demonstrated significant free radical scavenging activity compared to control groups, suggesting its potential application in preventing oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited moderate inhibitory effects on bacterial growth, indicating its potential as a lead compound for developing new antibiotics .

Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionInhibits p38 MAPK pathways
Antioxidant PropertiesScavenges free radicals
Antimicrobial ActivityModerate efficacy against bacteria
ToxicityRequires further evaluation

Q & A

Q. How can interdisciplinary approaches enhance catalytic applications of this compound?

  • Methodological Answer : Combine experimental catalysis (e.g., sulfonic acid as a Brønsted acid catalyst) with computational reaction engineering. For example, microreactor systems coupled with real-time analytics (e.g., Raman spectroscopy) enable rapid screening of catalytic efficiency under flow conditions .

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